(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol
Description
Historical Context and Significance of the Octahydroisoindole (B159102) Motif in Synthetic Chemistry
The octahydroisoindole motif, a saturated bicyclic amine, has been a subject of synthetic exploration for its utility as a proline analogue. Proline and its derivatives are crucial components of peptides and proteins, often inducing specific secondary structures. The fusion of a cyclohexane (B81311) ring to the pyrrolidine (B122466) core of proline, as seen in octahydroisoindole-2-carboxylic acid (Oic), creates a conformationally restricted amino acid. chemistryviews.org This conformational constraint is highly sought after in the design of peptidomimetics to enhance properties such as metabolic stability, receptor affinity, and selectivity. chemistryviews.org
Early synthetic efforts focused on accessing different stereoisomers of the octahydroisoindole ring system. For instance, the synthesis of trans-fused octahydroisoindole-1-carboxylic acids has been achieved using precursors like cis-cyclohexane-1,2-dicarboxylic anhydride. researchgate.net These synthetic routes often involve key steps such as the Strecker reaction to introduce the amino acid functionality. researchgate.net The development of stereoselective synthetic methods has been crucial for accessing enantiomerically pure octahydroisoindole derivatives, which is essential for their application in medicinal chemistry. chemistryviews.org The Pauson-Khand reaction has also been explored for the construction of azabridged bicyclic structures related to the octahydroisoindole framework. researchgate.net
The significance of the octahydroisoindole motif extends to its use as a scaffold in the development of enzyme inhibitors. For example, phosphonic analogues of octahydroindole-2-carboxylic acid (OicP) have been synthesized as potential peptidomimetics with therapeutic applications. chemistryviews.org The structural rigidity and defined stereochemistry of the octahydroisoindole scaffold make it an attractive starting point for the rational design of molecules that can interact specifically with biological targets.
Structural Features and Stereochemical Considerations of the Octahydroisoindole Ring System
The stereochemistry of the octahydroisoindole scaffold is complex due to the presence of multiple chiral centers. In the case of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol, the stereocenters at the ring junction are defined. The hydroxyl group at position 5 introduces another chiral center, the configuration of which significantly influences the molecule's three-dimensional structure and its potential interactions with biological targets.
The study of different arrangements of atoms that arise from rotation around single bonds, known as conformations or rotamers, is essential for understanding the stability and reactivity of these molecules. youtube.comlumenlearning.com The energy differences between various conformations, such as staggered and eclipsed forms, determine the preferred three-dimensional structure. libretexts.org
Table 1: Key Stereochemical and Structural Features of Octahydroisoindoles
| Feature | Description | Significance |
| Ring Fusion | Can be cis or trans, referring to the relative stereochemistry of the bridgehead hydrogens. | Determines the overall shape of the bicyclic system (cis is bent, trans is more linear). |
| Chirality | Multiple stereocenters are present, leading to a variety of possible stereoisomers. | Enantiomeric and diastereomeric purity is often crucial for specific biological activity. |
| Conformation | The cyclohexane ring typically adopts a chair conformation, while the pyrrolidine ring can have envelope or twist conformations. | Influences the spatial orientation of substituents and their interactions with biological targets. |
| Substituent Position | Substituents can be in axial or equatorial positions on the cyclohexane ring. | Equatorial positions are generally favored for bulky groups to minimize steric strain. |
Overview of Academic Research Trajectories for Octahydroisoindoles and Their Derivatives
Academic research on octahydroisoindoles and related isoindoline (B1297411) derivatives has evolved from fundamental synthetic explorations to a wide range of applications, particularly in medicinal chemistry and materials science.
Initially, research focused on the development of synthetic methodologies to access these complex bicyclic structures with high stereocontrol. chemistryviews.orgresearchgate.net This foundational work paved the way for the use of octahydroisoindoles as building blocks in the synthesis of more complex molecules.
A significant trajectory in the academic research of these scaffolds is their application in medicinal chemistry. The rigid framework of the octahydroisoindole core makes it an excellent scaffold for the design of enzyme inhibitors and receptor ligands. For example, derivatives of isoindoline-1,3-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease. nih.govnih.gov The octahydroisoindolone scaffold has also been investigated for the development of selective inhibitors of fungal chitinases, which are potential antifungal agents. realgenelabs.com
More recently, the broader isoindoline framework has found applications in materials chemistry. Isoindigo derivatives, which contain the isoindolinone core, have been extensively studied for their use in organic solar cells, organic field-effect transistors (OFETs), and as sensors. beilstein-journals.org The planar and electron-deficient nature of the isoindigo structure makes it suitable for these applications. beilstein-journals.org While these are not saturated octahydroisoindoles, this research highlights the versatility of the underlying isoindole skeleton.
Current research continues to explore the synthesis of novel octahydroisoindole derivatives and their evaluation in various biological assays. The development of multicomponent reactions to generate diverse isoindole derivatives for applications such as chiral discrimination using NMR spectroscopy is an emerging area. acs.org Furthermore, isoindolinone-based natural products continue to be a source of inspiration for the design of new bioactive compounds. beilstein-journals.org
Table 2: Research Applications of Octahydroisoindole and Related Scaffolds
| Research Area | Specific Application | Example Compound Class |
| Medicinal Chemistry | Acetylcholinesterase Inhibitors | Isoindoline-1,3-dione derivatives nih.govnih.gov |
| Antifungal Agents | Octahydroisoindolone derivatives realgenelabs.com | |
| Peptidomimetics | Octahydroindole-2-carboxylic acid (Oic) chemistryviews.org | |
| Materials Science | Organic Solar Cells | Isoindigo derivatives beilstein-journals.org |
| Organic Field-Effect Transistors | Isoindigo derivatives beilstein-journals.org | |
| Analytical Chemistry | Chiral Discrimination | Diastereoisomeric isoindole derivatives acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOLLBMYIRHSRA-KVARREAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2CC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]2[C@H]1CNC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3ar,7as Rel Octahydro 1h Isoindol 5 Ol and Its Stereoisomers
Stereoselective and Diastereoselective Synthesis of Octahydroisoindole (B159102) Scaffolds
The controlled synthesis of the octahydroisoindole skeleton requires precise command over stereochemistry. Methodologies are often designed to be either stereoselective, favoring the formation of one stereoisomer over others, or diastereoselective, controlling the formation of one diastereomer from a starting material that already contains a chiral center. A convenient synthesis of functionally enriched octahydroindole-based scaffolds has been developed through the inter- and intra-molecular amidolysis of C-3 functionalized β-lactams. nih.gov Furthermore, an organocatalytic approach has been developed for the asymmetric synthesis of octahydroindoles from noncyclic precursors. scispace.com
One notable approach involves a domino aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder reaction, which efficiently constructs an angularly fused 5-6-5 aza-tricyclic framework with six contiguous stereogenic centers in a highly stereoselective manner. nih.gov Another strategy reports the first stereoselective synthesis of octahydroindole-2-phosphonic acid derivatives, highlighting the creation of two contiguous chiral centers through a dynamic kinetic resolution process. chemistryviews.org
Chiral Auxiliary-Mediated Strategies for Stereocontrol
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, offering a reliable and predictable method for creating chiral molecules. williams.eduresearchgate.net The auxiliary provides a stereo-differentiated environment that biases the approach of reagents to a prochiral center, leading to the formation of one diastereomer in excess. researchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgscielo.org.mx
A variety of chiral auxiliaries have been developed, with Evans oxazolidinones being among the most widely used. wikipedia.orgwilliams.edusigmaaldrich.com These are frequently employed in asymmetric alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net For instance, an N-propionyl oxazolidinone can be deprotonated to form a rigid Z-enolate, which then reacts with an electrophile from the less hindered face, leading to high diastereoselectivity. williams.edu Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also proven highly effective, in some cases offering superior performance in reactions like Michael additions. scielo.org.mx
In the context of octahydroisoindole synthesis, a key application of this strategy is the dynamic kinetic resolution of a racemic γ-keto acid using chiral (R)- and (S)-phenylglycinol as auxiliaries. This process yields enantiomerically pure cis-fused bicyclic pyrrolidine-2-ones, which serve as crucial intermediates for the stereoselective synthesis of octahydroindole derivatives. chemistryviews.org
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reactions | Key Features |
|---|---|---|
| Evans Oxazolidinones | Aldol Reactions, Alkylations, Michael Additions | High diastereoselectivity, predictable stereochemical outcome, well-established procedures. wikipedia.orgwilliams.edu |
| Camphorsultam | Michael Additions, Claisen Rearrangements | Often provides high asymmetric induction, sometimes superior to oxazolidinones. wikipedia.org |
| SAMP/RAMP Hydrazines | Asymmetric Alkylation of Ketones and Aldehydes | Reliable method for α-alkylation. |
| Pseudoephedrine | Asymmetric Alkylation | Forms a stable enolate; the auxiliary is easily removed by mild hydrolysis. wikipedia.org |
| Sulfur-Based Auxiliaries (e.g., Thiazolidinethiones) | Aldol Reactions, Michael Additions, Cascade Reactions | Can offer superior qualities to other auxiliaries; used in natural product synthesis. scielo.org.mx |
Asymmetric Catalysis in Octahydroisoindole Synthesis
Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govfrontiersin.org This approach is highly efficient and atom-economical. Organocatalysis, which employs small, metal-free organic molecules as catalysts, has emerged as a particularly significant branch of asymmetric catalysis. scispace.comfrontiersin.org
An effective organocatalytic route to polyfunctionalized octahydroindoles has been developed using a one-pot sequence. scispace.com This strategy involves a tandem Robinson annulation/intramolecular aza-Michael reaction. The reaction between a β-keto ester, a tethered sulfonamide, and an enal is mediated by a proline-derived organocatalyst, leading to the formation of complex octahydroindoles with up to four stereocenters, excellent enantioselectivities (up to 95% ee), and complete diastereoselective control. scispace.com This process is notable as it involves a 5-endo-trig cyclization, a type of ring closure that is generally disfavored. scispace.com The use of chiral Brønsted acid catalysts has also been highlighted in the synthesis of C₂-symmetric, spirocyclic compounds from simple starting materials like indole (B1671886) and acetone. nih.gov
Table 2: Asymmetric Catalysis for Octahydroindole Synthesis
| Catalytic System | Reaction Type | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Proline-derived Organocatalyst | Domino Robinson Annulation / aza-Michael Reaction | β-keto ester, tethered sulfonamide, enal | Polyfunctionalized octahydroindoles; up to 95% ee; four stereocenters controlled. | scispace.com |
| PS-BEMP (Polymer-supported base) | Diastereoselective Cyclization | α-substituted β-keto ester | Remote 1,6-asymmetric induction leading to diastereomerically pure octahydroindoles. | scispace.com |
| Confined Chiral Brønsted Acid | Spirocyclization | Indole, Acetone | C₂-symmetric spirocyclic bis-indole scaffolds (SPINDOLEs) for use as ligands/catalysts. | nih.gov |
Dynamic Kinetic Resolution Approaches for Enantiopure Compounds
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction. wikipedia.org The catalyst selectively reacts with one enantiomer, and as that enantiomer is consumed, the other enantiomer rapidly epimerizes to maintain the racemic equilibrium, allowing it to be converted to the same product. wikipedia.org For a DKR to be efficient, the rate of racemization must be significantly faster than the rate of reaction of the slower-reacting enantiomer. youtube.com
A key application of DKR in this field is the synthesis of enantiomerically pure precursors for octahydroindole derivatives. chemistryviews.org The process starts with a racemic γ-keto acid, which undergoes a dynamic kinetic resolution when reacted with a chiral auxiliary like (R)- or (S)-phenylglycinol. This step, proceeding via Meyers' bicyclic lactams, establishes two contiguous chiral centers and produces enantiomerically pure cis-fused bicyclic lactams. These lactams are then converted into the target octahydroindole structures, demonstrating how DKR can be a pivotal step in achieving absolute stereocontrol in complex molecules. chemistryviews.org
Cascade and Domino Reactions for Octahydroisoindole Ring Systems
Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding one, all under the same reaction conditions without the addition of new reagents. wikipedia.orgslideshare.netub.edu This approach significantly increases synthetic efficiency, reduces waste, and allows for the rapid construction of complex molecular architectures from simple precursors. wikipedia.orgnih.gov
In the synthesis of octahydroisoindoles, cascade reactions have been instrumental. An organocatalyzed Michael reaction followed by a tandem Robinson−aza-Michael double cyclization provides a straightforward, two-step asymmetric synthesis of these scaffolds. scispace.com Another innovative domino reaction combines an aza-Piancatelli rearrangement with an intramolecular Diels-Alder reaction to build a complex aza-tricyclic framework stereoselectively. nih.gov Additionally, cascade radical cyclization-cyclization reactions have been developed to construct related 1H-benzo[f]isoindole structures using mild oxidants like iron(III) chloride. mdpi.com
Diels-Alder Cycloadditions in Perhydroisoindolone Core Formation
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. libretexts.orgcureffi.org It is one of the most powerful and widely used reactions in organic synthesis for constructing cyclic systems with a high degree of stereocontrol. cureffi.orgnih.gov The reaction is typically concerted, meaning all bonds are formed in a single step, which preserves the stereochemistry of the reactants in the product. cureffi.org
The intramolecular Diels-Alder (IMDA) reaction has been a particularly powerful strategy for assembling the isoindolinone core, which is a direct precursor to the perhydroisoindole (octahydroisoindole) scaffold. nih.gov In several total syntheses of complex natural products, such as aspergillin PZ and cytochalasin B, the isoindolinone moiety was constructed via an IMDA reaction of a substrate containing both the diene and dienophile. nih.gov For example, a silyl (B83357) enol ether can act as the dienophile, reacting with a tethered diene to form the bicyclic isoindolinone core in good yield and with high diastereoselectivity. nih.gov This cycloaddition is a characteristic and highly effective reaction for isoindole systems. researchgate.net The reaction can also be a key step in a domino sequence, as seen in the aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction cascade. nih.gov
Intramolecular Cyclizations and Annulation Reactions for Isoindole Derivatives
Intramolecular cyclizations and annulation reactions are fundamental strategies for constructing the bicyclic isoindole ring system. These reactions involve the formation of one or more rings from a single acyclic or cyclic precursor.
A straightforward one-pot method for synthesizing pyrido-[2,1-a]isoindolones involves an unprecedented intramolecular cyclization of a carboxylic acid with an electron-poor pyridinic nitrogen, activated by tosyl chloride. rsc.org Oxidative radical cyclization-cyclization cascades provide another route to isoindole derivatives, where an initial intramolecular radical addition is followed by a second cyclization onto an aromatic ring. mdpi.com
Annulation reactions, which involve the formation of a new ring onto an existing one, are also pivotal. Substrate-controlled regiodivergent [3+3] and [4+2] annulation protocols have been developed using 2,3-dioxopyrrolidines and 3-alkylidene oxindoles to furnish fused dihydropyrrolidone and tricyclic pyran derivatives with high yields and excellent stereoselectivities. nih.govacs.org The [3+3] annulation proceeds through a vinylogous Michael addition followed by an intramolecular aldol cyclization, while the [4+2] variant involves a subsequent intramolecular oxa-Michael cyclization. nih.govacs.org Furthermore, the intramolecular aza-Michael reaction, as part of a domino sequence, has proven to be a key step in the enantioselective synthesis of octahydroindoles. scispace.com
Sustainable Synthetic Approaches and Green Chemistry Principles in Octahydroisoindole Synthesis
The application of green chemistry principles to the synthesis of complex molecules like (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol is crucial for minimizing environmental impact and improving economic viability. researchgate.net Sustainable approaches focus on maximizing atom economy, utilizing safer solvents, employing catalytic methods, and reducing energy consumption. nih.govambeed.com
One of the cornerstones of green chemistry is the use of environmentally benign solvents, with water being an ideal candidate. mdpi.com For the synthesis of octahydroisoindole precursors, aqueous micellar catalysis can be employed to facilitate key carbon-carbon bond-forming reactions, such as the Diels-Alder reaction, which is often a primary step in constructing the bicyclic core. researchgate.net The use of designer surfactants can create nanoreactors in water, enhancing the solubility of non-polar reactants and promoting high reaction rates and selectivity. researchgate.net
Biocatalysis offers a powerful and inherently green strategy for the synthesis of chiral molecules, which is particularly relevant for accessing specific stereoisomers of octahydro-1H-isoindol-5-ol. researchgate.net Enzymes, such as lipases, can be used for the kinetic resolution of racemic intermediates, while ketoreductases can perform highly stereoselective reductions of carbonyl groups to introduce the desired stereochemistry at the C5 position. ambeed.com Whole-cell biocatalysis can further enhance sustainability by providing a self-contained system with cofactor regeneration. researchgate.net
The reduction of protecting groups and other temporary modifications is another key principle of green chemistry. chemistryviews.org The synthesis of this compound from a suitable precursor, such as a hydroxylated isoindole-1,3-dione, often involves the reduction of the imide functionality. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) is a green alternative to stoichiometric reducing agents, as it offers high efficiency, easy product separation, and catalyst recyclability. mdpi.com
The following table outlines some green synthetic strategies applicable to the synthesis of octahydroisoindoles:
| Green Chemistry Principle | Application in Octahydroisoindole Synthesis | Potential Advantages |
| Use of Renewable Feedstocks | Synthesis of starting materials from bio-based sources. | Reduced reliance on petrochemicals. |
| Atom Economy | Diels-Alder reaction for initial ring formation. | High efficiency, minimal waste generation. mdpi.com |
| Safer Solvents & Auxiliaries | Use of water, supercritical CO2, or ionic liquids as reaction media. mdpi.commdpi.com | Reduced toxicity and environmental impact. |
| Catalysis | Biocatalytic resolution, enzymatic reductions, and catalytic hydrogenation. ambeed.commdpi.comresearchgate.net | High selectivity, mild reaction conditions, reduced waste. |
| Reduce Derivatives | Avoiding unnecessary protection-deprotection steps through selective reactions. chemistryviews.org | Fewer synthetic steps, increased overall yield. |
Strategies for the Construction of Fused-Ring Octahydroisoindole Systems and Analogs
The construction of the fused bicyclic system of octahydroisoindoles is a key synthetic challenge that can be addressed through several powerful strategies. The Diels-Alder reaction stands out as one of the most efficient methods for forming the six-membered carbocyclic ring with a high degree of stereocontrol. google.comachemblock.com
A common approach involves the [4+2] cycloaddition of a suitable diene with a dienophile, such as maleimide (B117702) or its derivatives, to form a tetrahydroisoindole-1,3-dione. researchgate.net For instance, the reaction of a 1,3-diene with N-substituted maleimide can directly yield the cis-fused tetrahydroisoindole core. Subsequent functionalization and reduction steps can then lead to the desired octahydro-1H-isoindol-5-ol.
Intramolecular cyclization reactions provide another powerful avenue to the octahydroisoindole skeleton. chemistryviews.org These can include radical cyclizations or intramolecular Heck reactions, which can be designed to control the stereochemistry of the newly formed ring junction. For example, a suitably functionalized acyclic precursor can undergo cyclization to form the fused pyrrolidine (B122466) ring onto a pre-existing cyclohexane (B81311). nih.gov
The synthesis of a key intermediate, 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione, has been reported, providing a versatile platform for accessing various functionalized octahydroisoindoles. researchgate.net This intermediate can be prepared and subsequently modified. For example, catalytic hydrogenation of the double bond would yield the corresponding hexahydroisoindole-1,3-dione. Subsequent reduction of the dione (B5365651) functionality, for instance with a borane (B79455) reducing agent, would afford the target this compound.
The stereochemistry of the final product is often dictated by the stereochemistry of the starting materials and the reaction conditions. Stereoselective synthesis can be achieved through the use of chiral auxiliaries, chiral catalysts, or biocatalytic methods. nih.gov For example, an asymmetric Diels-Alder reaction can set the initial stereocenters, which are then carried through the synthetic sequence.
Below is a table summarizing key reactions for the construction and functionalization of the octahydroisoindole ring system:
| Reaction Type | Description | Typical Reagents and Conditions | Purpose in Synthesis |
| Diels-Alder Cycloaddition | [4+2] cycloaddition to form the initial fused ring system. google.comachemblock.com | Diene + Dienophile, often with heating or a Lewis acid catalyst. | Construction of the core bicyclic structure. |
| Catalytic Hydrogenation | Reduction of the double bond in a tetrahydroisoindole precursor. | H2, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate. | Saturation of the carbocyclic ring. |
| Imide Reduction | Reduction of the isoindole-1,3-dione to the corresponding isoindole. | LiAlH4, BH3·THF, or catalytic hydrogenation under forcing conditions. | Formation of the final pyrrolidine ring. |
| Epoxidation/Hydroxylation | Introduction of hydroxyl groups onto the carbocyclic ring. researchgate.net | m-CPBA for epoxidation; OsO4 for cis-dihydroxylation. | Functionalization to introduce the C5-hydroxyl group. |
| Intramolecular Cyclization | Formation of one of the rings from an acyclic precursor. chemistryviews.orgnih.gov | Radical initiators (e.g., AIBN, Bu3SnH) or transition metal catalysts. | Alternative strategy for constructing the fused system. |
Chemical Derivatization and Scaffold Functionalization of 3ar,7as Rel Octahydro 1h Isoindol 5 Ol
Regioselective Functionalization of the Octahydroisoindole (B159102) Core
No specific literature was found describing the regioselective functionalization of the (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol core.
Introduction of Diverse Chemical Moieties at the C-5 Position and Nitrogen Atom
There is no available research detailing the introduction of diverse chemical moieties at the C-5 hydroxyl or the secondary nitrogen atom of this compound.
Synthesis of Libraries of Octahydroisoindole-Based Chemical Probes and Analogs
No publications were identified that report the synthesis of chemical probe libraries or analogs based on the this compound scaffold.
Development of Octahydroisoindole Conjugates for Specific Research Applications
Specific examples of conjugates derived from this compound for research applications could not be found in the surveyed literature.
Table of Mentioned Compounds
Since no specific derivatives or related compounds could be discussed, a table of mentioned compounds cannot be generated.
Preclinical Biological Evaluation of 3ar,7as Rel Octahydro 1h Isoindol 5 Ol Derivatives
Enzyme Modulatory Activities of Octahydroisoindole (B159102) Derivatives
The structural framework of octahydroisoindole has been explored for its potential to interact with and modulate the activity of several enzyme systems. These investigations are crucial in understanding the therapeutic potential of this class of compounds.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Octahydroisoindole Analogs
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. nih.govrhhz.net Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes mellitus. wikipedia.org The inhibitors, often called "gliptins," work by increasing the levels of active incretins, which in turn enhances insulin (B600854) secretion and reduces glucagon (B607659) levels in a glucose-dependent manner. wikipedia.org
Research into various heterocyclic scaffolds has identified isoindole derivatives as potential inhibitors of dipeptidyl peptidases. mdpi.com Specifically, certain isoindole derivatives have been reported to inhibit DPP-4. However, studies have also indicated that these derivatives can exhibit greater selectivity for related enzymes like DPP-8 and DPP-9. mdpi.com A general synthetic pathway for creating isoindole-based inhibitors often starts from a substituted phthalic anhydride, which undergoes amidation and ring closure to form a phthalimide (B116566) derivative, followed by reduction to the isoindole core. mdpi.com While the isoindole class has been investigated, specific research detailing the DPP-4 inhibitory activity of derivatives of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol was not prominently found in the reviewed literature.
Lanosterol Synthase (LSS) Inhibition by Octahydroisoindole-Related Compounds
Lanosterol synthase (LSS) is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-epoxysqualene to form lanosterol, the first sterol in this metabolic cascade. wikipedia.org As such, LSS is an attractive target for the development of cholesterol-lowering therapies that could complement existing drugs like statins. wikipedia.org
While various compounds have been identified as LSS inhibitors, including MM0299 (a tetracyclic dicarboximide) and Ro 48-8071, publicly available scientific literature did not identify LSS inhibitors that are direct derivatives of the this compound scaffold. nih.govnih.govmdpi.com Therefore, a discussion on the LSS inhibitory profile of this specific chemical family cannot be provided based on the reviewed sources.
Investigation of Other Enzyme Systems
Beyond DPP-4, the isoindole scaffold has been evaluated against other related peptidases. As noted, studies have suggested that certain isoindole derivatives show potent inhibitory activity against dipeptidyl peptidase-8 (DPP-8) and dipeptidyl peptidase-9 (DPP-9), in some cases with greater selectivity than for DPP-4. mdpi.com This differential selectivity is a critical aspect of preclinical evaluation, as off-target inhibition can lead to undesired biological effects. Further research is required to fully characterize the broader enzymatic inhibition profile of derivatives of this compound.
Receptor Agonist and Antagonist Profiling of Octahydroisoindole Derivatives
The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Derivatives of the octahydroisoindole core have been synthesized and profiled for their ability to bind to and modulate the function of important physiological receptors.
Retinol (B82714) Binding Protein 4 (RBP4) Antagonism and Related Biological Effects
Retinol Binding Protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) from the liver to peripheral tissues. nih.gov Antagonism of RBP4 is a therapeutic strategy being investigated for eye disorders such as atrophic age-related macular degeneration and Stargardt disease, as it can reduce the ocular uptake of retinol and thereby decrease the formation of cytotoxic bisretinoids. nih.govacs.org
Medicinal chemistry efforts have led to the discovery of potent, non-retinoid RBP4 antagonists based on a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core, which is a structural analog of the octahydro-1H-isoindole framework. nih.govresearchgate.net One such advanced analog is BPN-14136. nih.govresearchgate.net This compound and its analogs have demonstrated robust in vitro potency in binding to RBP4 and antagonizing the retinol-dependent interaction between RBP4 and transthyretin (TTR). nih.govresearchgate.net The starting point for the design of BPN-14136 was the Amgen-developed compound A1120, which was initially investigated for diabetes. nih.gov
In preclinical studies, BPN-14136 significantly reduced serum RBP4 levels in mice. nih.govnih.gov This reduction in circulating RBP4 correlated with an inhibition of bisretinoid synthesis in the retina. nih.govnih.gov Notably, these effects were achieved without significantly impairing the visual cycle, suggesting a favorable safety profile for this pharmacological class. nih.govnih.gov Furthermore, in a mouse model of Stargardt disease, administration of BPN-14136 also normalized the retinal levels of several proinflammatory complement cascade components. nih.gov
Table 1: In Vitro RBP4 Antagonist Activity of Octahydrocyclopenta[c]pyrrolo Analogs
| Compound | RBP4 SPA IC50 (nM) | RBP4 HTRF IC50 (µM) |
|---|---|---|
| BPN-14136 | Data not specified | Data not specified |
| Analog 33 | 12.8 ± 0.4 | 0.0436 ± 0.0105 |
| Analog 43 | 72.7 | 0.294 |
| Analog (±)-45 | 148.5 | 0.481 |
Data sourced from publications focusing on the development of RBP4 antagonists. acs.orgresearchgate.net SPA (Scintillation Proximity Assay) and HTRF (Homogeneous Time-Resolved Fluorescence) are common in vitro assays to measure ligand binding and protein-protein interaction.
Opioid Receptor Modulation, with a Focus on κ-Receptor Agonism
The κ-opioid receptor (KOR) is a member of the opioid receptor family that, when activated, can produce analgesia. mdpi.comnih.gov This makes KOR agonists a subject of interest for developing pain medications with potentially fewer side effects, such as addiction liability, compared to µ-opioid receptor agonists. mdpi.commdpi.com However, KOR activation can also be associated with adverse effects like dysphoria and sedation. mdpi.com
The development of KOR agonists has explored a wide range of chemical scaffolds, from morphinans and benzomorphans to various heterocyclic systems. mdpi.com Structure-activity relationship (SAR) studies are ongoing to design ligands that can selectively activate the desired signaling pathways (G-protein signaling for analgesia) over those associated with adverse effects (β-arrestin recruitment). unc.edu Despite the extensive research into KOR agonists, a review of the available scientific literature did not yield specific examples or studies of this compound derivatives being evaluated for κ-opioid receptor modulation.
Antiproliferative and Cytotoxic Effects in Preclinical Models
The potential of octahydroisoindole derivatives and related nitrogen-containing heterocyclic compounds as antiproliferative and cytotoxic agents has been an active area of research. These investigations span various cancer cell lines, mycobacteria, and even applications in agriculture.
Derivatives of the broader indole (B1671886) and isoindole class have demonstrated significant antitumor properties across a range of human cancer cell lines. While specific studies on this compound derivatives are not extensively documented in the public domain, research on structurally related compounds provides valuable insights. For instance, bis-indole derivatives have been synthesized and evaluated for their antitumor activity. nih.gov A primary screening against NCI-H460 lung cancer, MCF7 breast cancer, and SF-268 glioma cell lines at a single concentration of 100 µM showed that several of these compounds were active, reducing cell growth to 32% or less. nih.gov Further evaluation of potent pyridine (B92270) derivatives in a full panel of sixty human tumor cell lines revealed mean pGI50 values ranging from 5.08 to 6.34. nih.gov
Similarly, 5-substituted nih.govpyrindine derivatives have been evaluated for their antiproliferative properties on HeLa (cervical carcinoma) and A2058 (melanoma) cell lines, with some compounds showing cytotoxicity in the micromolar range. researchgate.net Another study on 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13), a curcumin (B1669340) analog, demonstrated cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines NCI-H520 and NCI-H23. nih.gov The compound induced apoptosis in these cell lines in a dose-dependent manner. nih.gov
The antitumor activity of 7-aminocarboxycoumarin derivatives has also been investigated in human cancer cell lines, where they were found to delay the growth of cervix SiHa tumors, colorectal HCT116 tumors, and orthotopic MCF-7 breast tumors. nih.gov
| Compound Class | Cell Lines | Activity | Reference |
| Bis-indole derivatives | NCI-H460, MCF7, SF-268 | Reduced cell growth to ≤32% at 100 µM | nih.gov |
| Pyridine derivatives | 60 human tumor cell lines | Mean pGI50 ranging from 5.08 to 6.34 | nih.gov |
| 5-Substituted nih.govpyrindine derivatives | HeLa, A2058 | Cytotoxicity in the micromolar range | researchgate.net |
| MS13 (curcumin analog) | NCI-H520, NCI-H23 | Dose-dependent apoptosis induction | nih.gov |
| 7-Aminocarboxycoumarin derivatives | SiHa, HCT116, MCF-7 | Delayed tumor growth | nih.gov |
The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds. While direct studies on this compound derivatives are limited, research on related structures highlights the potential of the isoindole scaffold in this area. For example, a series of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives were developed as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor. nih.gov These inhibitors demonstrated potent MptpB inhibitory activities and, when combined with rifampicin, led to a bacterial burden reduction of over 95% in a macrophage infection model. nih.gov
In another study, the natural product olivacine, a pyrido[4,3-b]carbazole, and its oxygenated derivatives were synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis. nih.gov Notably, 9-methoxyolivacine showed significant inhibitory activity with a minimum inhibitory concentration (MIC90) value of 1.5 μM. nih.gov This compound exhibited a strong inhibition of M. tuberculosis and a good selectivity index of 16.3, indicating lower cytotoxicity towards mammalian cells. nih.gov
| Compound/Derivative | Target/Organism | Key Findings | Reference |
| Rhodanine derivatives | Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) | Potent MptpB inhibition; >95% reduction in bacterial burden with rifampicin. | nih.gov |
| 9-Methoxyolivacine | Mycobacterium tuberculosis | MIC90 of 1.5 μM; Selectivity Index of 16.3. | nih.gov |
Certain isoindoline (B1297411) derivatives have been explored for their potential use as herbicides in agriculture. A study focused on isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives found that several of these compounds exhibited good herbicidal activities. nih.gov The observed injury symptoms in weeds, such as leaf cupping and necrosis, are characteristic of protox inhibitor herbicides. nih.gov Specifically, compounds designated as C10, C12, and C13 were identified as potent candidates for development as pre-emergent herbicides for use in cotton, soybean, maize, and peanut fields. nih.gov
Furthermore, novel indole-3-carboxylic acid derivatives have been designed and synthesized as potential antagonists of the auxin receptor protein TIR1. nih.gov Many of these compounds showed excellent inhibition effects on the roots and shoots of both dicotyledonous rape and monocotyledonous barnyard grass. nih.gov
The application of herbicides, however, requires careful consideration of their environmental impact. Studies have shown that the use of herbicides can lead to changes in the soil's microbial population and a reduction in organic matter and exchangeable minerals, particularly when applied at rates exceeding the recommended dosage. researchgate.net
Anti-Inflammatory and Immunomodulatory Potentials of Octahydroisoindole Derivatives
The isoindole scaffold is found in compounds with a wide array of biological activities, including anti-inflammatory and immunomodulatory effects. jmchemsci.comresearchgate.net While specific research on the anti-inflammatory properties of this compound derivatives is not widely available, the broader class of isoindole derivatives has shown promise. jmchemsci.comresearchgate.net
Studies on other bioactive compounds have elucidated the mechanisms behind immunomodulation. For instance, natural compounds can exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK. mdpi.comresearchgate.net Some compounds can also induce immunomodulation by polarizing microglia towards an anti-inflammatory M2 phenotype. mdpi.comresearchgate.net For example, o-orsellinaldehyde, a natural compound, was found to strongly inhibit the LPS-induced inflammatory response in microglia and astrocytes. mdpi.comresearchgate.net
Furthermore, octadecylamine-functionalized nanodiamonds have demonstrated strong anti-inflammatory effects on primary human macrophages, suggesting that the surface chemistry of a molecule can significantly influence its immunomodulatory properties. nih.gov
Investigation of Other Diverse Preclinical Bioactivities (e.g., Antiviral)
Beyond the aforementioned activities, isoindole and octahydroisoindole derivatives have been investigated for other preclinical bioactivities, most notably antiviral effects. A review of isoindole derivatives highlights their considerable antiviral activities against several human viruses. jmchemsci.comresearchgate.net The versatility of the isoindole framework allows for linkage, fusion, or substitution with other rings or side chains, leading to effective antiviral agents that can act through various mechanisms. jmchemsci.comresearchgate.net
More specifically, a series of novel octahydroindole-based peptidomimetic inhibitors have been designed and synthesized to combat coronaviruses. nih.gov One such inhibitor, compound 28f, demonstrated potent, broad-spectrum anticoronavirus activity, with EC50 values ranging from 0.027 to 4.41 μM. nih.gov This compound was also found to significantly reduce viral loads in mouse models. nih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design of Octahydroisoindole Derivatives
Identification of Key Pharmacophoric Elements within the Octahydroisoindole (B159102) Core for Biological Activity
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the octahydroisoindole core, several key elements are consistently identified as crucial for interaction with biological targets.
The isoindoline-1,3-dione moiety, a related structure, is recognized for its diverse biological effects, including anti-inflammatory and antibacterial properties. nih.gov The acidic nature of the proton on the imide nitrogen allows for straightforward chemical modification, making it a versatile scaffold for connecting to other pharmacophores like arylpiperazines. nih.gov In the context of inhibiting enzymes like influenza virus PA endonuclease, a metal-binding pharmacophore (MBP) is a critical feature. nih.gov Derivatives of 2,3-dihydro-1H-isoindol-1-one containing a metal-chelating group have shown the ability to coordinate with metal ions in the enzyme's active site, leading to inhibition. nih.gov
For opioid receptor ligands based on decahydro- and octahydroisoquinoline structures, which are structurally similar to octahydroisoindoles, the key pharmacophoric elements include the phenolic hydroxyl group and the basic nitrogen atom. nih.gov The spatial relationship between the aromatic ring and the nitrogen atom is a determining factor for opioid receptor affinity and subtype selectivity. nih.gov Specifically, the introduction of substituents at various positions on the saturated ring system significantly modulates the activity, indicating that the entire fused ring system is an integral part of the pharmacophore. nih.gov
In essence, the core pharmacophoric elements of octahydroisoindole derivatives typically involve:
The basic nitrogen atom: This group is often protonated at physiological pH and can form crucial ionic interactions or hydrogen bonds with receptor residues.
The fused ring system: This provides a rigid, three-dimensional scaffold that dictates the orientation of substituents.
Substituents on the ring: These can act as hydrogen bond donors or acceptors, engage in hydrophobic interactions, or provide points for metal chelation, depending on the target. nih.govnih.gov
Impact of Stereochemistry on Biological Efficacy and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.govmdpi.comnih.govmalariaworld.org Since biological targets like enzymes and receptors are themselves chiral, they can differentiate between the stereoisomers (enantiomers and diastereomers) of a drug molecule. nih.govyoutube.com This can lead to significant differences in pharmacodynamics and pharmacokinetics between isomers. nih.gov One enantiomer may be biologically active (the eutomer), while the other may be less active, inactive, or even cause adverse effects (the distomer). researchgate.net
The octahydroisoindole core contains multiple chiral centers, giving rise to various possible stereoisomers. The specific isomer, (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol, denotes a specific relative configuration of the atoms at the bridgehead carbons (3a and 7a). This defined stereochemistry is crucial for how the molecule fits into a binding site. nih.gov
Research on various chiral compounds illustrates the importance of stereochemistry:
In nature-inspired antimalarial compounds, only the isomers with the natural (5S, αS) configuration showed significant potency, suggesting that cellular uptake transporters are stereoselective. mdpi.comnih.gov The other isomers, despite having the same chemical formula, were significantly less active. nih.gov
For opioid receptor ligands based on isoquinoline (B145761), the stereochemistry of substituents has a profound impact on potency. For instance, an axial 8-methyl-6-exocyclic methylene (B1212753) isoquinoline was found to be significantly more potent than its equatorial 8-methyl isomer in an antinociceptive assay. nih.gov
In tetrahydroisoquinoline-based orexin (B13118510) receptor antagonists, the S configuration at the 1-position was found to be essential for activity. nih.gov
These examples underscore a fundamental principle: for octahydroisoindole derivatives, controlling the stereochemistry is paramount for achieving desired biological efficacy and selectivity. The specific spatial arrangement of the fused rings and any substituents determines the complementarity with the target's binding site, directly influencing the compound's potency and selectivity profile. nih.govnih.gov
Elucidation of Substituent Effects on Potency, Selectivity, and Receptor Binding
The nature and position of substituents on the octahydroisoindole scaffold play a pivotal role in modulating pharmacological activity, including potency, selectivity, and receptor binding affinity. mdpi.com Structure-activity relationship (SAR) studies systematically explore how different functional groups at various positions on the core structure influence its interaction with a biological target. nih.govnuph.edu.ua
Studies on related isoquinoline and tetrahydroisoquinoline systems provide valuable insights into these effects:
N-Substituents: For opioid receptor modulators based on the trans-3-(decahydro-4a-isoquinolinyl)phenol scaffold, the substituent on the nitrogen atom is a key determinant of receptor selectivity. Analogues with an N-cyclopropylmethyl group generally exhibit greater selectivity for the kappa-opioid receptor, whereas N-methyl derivatives tend to show higher selectivity for the mu-opioid receptor. nih.gov
Ring Substituents: The position of substituents on the carbocyclic ring significantly impacts potency. In one study, 7-substituted decahydroisoquinolinylphenols were found to be substantially less potent as antinociceptive agents compared to their 6-substituted counterparts. nih.gov This highlights that specific regions of the molecule are more sensitive to modification than others.
Electronic Effects: In the development of phenylethanolamine N-methyltransferase (PNMT) inhibitors from tetrahydroisoquinolines, the introduction of a hydrophilic, electron-withdrawing substituent (like SO2NH2) at the 7-position was found to decrease binding affinity for the α2-adrenoceptor. nih.gov This strategic substitution, combined with modifications at the 3-position, led to a synergistic effect, dramatically increasing both potency for PNMT and selectivity over the α2-adrenoceptor. nih.gov
The following table summarizes SAR findings from substituted isoquinoline derivatives, illustrating the impact of substituents on receptor binding and activity.
| Core Scaffold | Substituent & Position | Biological Target | Observed Effect | Reference |
| trans-3-(decahydro-4a-isoquinolinyl)phenol | N-cyclopropylmethyl | Opioid Receptors | Increased κ-receptor selectivity | nih.gov |
| trans-3-(decahydro-4a-isoquinolinyl)phenol | N-methyl | Opioid Receptors | Increased μ-receptor selectivity | nih.gov |
| trans-3-(decahydro-4a-isoquinolinyl)phenol | 6-exocyclic methylene | Opioid Receptors | Enhanced antinociceptive activity and κ-selectivity | nih.gov |
| Tetrahydroisoquinoline (THIQ) | 7-aminosulfonyl (SO2NH2) | PNMT / α2-adrenoceptor | Reduced α2-adrenoceptor affinity, enhancing selectivity for PNMT | nih.gov |
| Tetrahydroisoquinoline (THIQ) | 3-hydroxymethyl | PNMT / α2-adrenoceptor | Increased selectivity for PNMT over α2-adrenoceptor | nih.gov |
These findings demonstrate that even subtle changes to the substituent pattern can lead to dramatic shifts in potency and selectivity. mdpi.com Rational drug design relies on this principle, using substituent modifications to fine-tune the pharmacological profile of a lead compound.
Fragment-Based Ligand Discovery (FBLD) Approaches Utilizing Octahydroisoindole Fragments
Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful strategy for identifying novel lead compounds. youtube.com The approach involves screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind to a biological target, albeit often with low affinity. nih.gov These initial hits serve as starting points for optimization, where they are grown, merged, or linked to generate more potent, lead-like molecules. youtube.comyoutube.com
The octahydroisoindole scaffold is an excellent candidate for use as a fragment in FBLD due to its:
Three-Dimensional Complexity: Unlike flat aromatic rings, its defined 3D structure can explore different regions of a protein's binding pocket.
Synthetic Accessibility: The core can be readily synthesized and modified.
Privileged Scaffold Status: Related structures are known to interact with a variety of biological targets. nih.gov
The FBLD process generally follows these steps:
Fragment Screening: A library of fragments, which could include the octahydroisoindole core or its simple derivatives, is screened against a target protein using biophysical methods like NMR spectroscopy or X-ray crystallography to detect weak binding events. nih.gov
Hit Validation and Structural Analysis: The binding of fragment hits is confirmed and, ideally, the binding mode is determined through structural studies. This provides a detailed map of how the fragment interacts with the target.
Fragment Evolution: Once a fragment like an octahydroisoindole derivative is identified as a binder, medicinal chemists use several strategies to increase its affinity:
Fragment Growing: New functional groups are added to the fragment to make additional favorable interactions with the protein. youtube.com
Fragment Merging: If two different fragments are found to bind in adjacent pockets, they can be combined into a single, more potent molecule. youtube.comresearchoutreach.org
Fragment Linking: Two fragments binding to distinct sites can be connected by a chemical linker to create a high-affinity ligand. youtube.com
For example, isoquinoline itself has been successfully used as a template in FBLD to develop potent kinase inhibitors. researchoutreach.org By screening a library of substituted isoquinolines, identifying hits at different positions (e.g., positions 4, 5, 6, and 7), and then merging these fragments, researchers were able to design highly potent compounds. researchoutreach.org A similar strategy could be applied using the octahydroisoindole scaffold to discover novel inhibitors for a wide range of protein targets.
Computational Chemistry and Molecular Modeling of 3ar,7as Rel Octahydro 1h Isoindol 5 Ol Derivatives
Conformational Analysis and Stereochemical Prediction of Octahydroisoindole (B159102) Systems
Computational studies on related fused-ring systems, such as cis-octahydropentalene, have shown that the cis-fused conformers are considerably more stable than their trans counterparts, with an energy difference of approximately 8 kcal/mol. nih.govnih.gov This stability is attributed to reduced transannular strain in the cis configuration. nih.gov For the octahydroisoindole system, the six-membered ring can adopt chair, boat, and twist-boat conformations, while the five-membered ring can exist in envelope or twist forms. The cis-fusion restricts the flexibility of the ring system, favoring conformations that minimize steric hindrance and torsional strain.
The conformational preferences of the octahydroisoindole ring system are primarily governed by the need to alleviate unfavorable transannular non-bonded interactions. docking.org The hydroxyl group at the C-5 position and the secondary amine in the isoindole ring can exist in either axial or equatorial positions. The relative stability of these conformers is determined by the interplay of steric and electronic effects. Generally, bulky substituents prefer to occupy equatorial positions to minimize 1,3-diaxial interactions. rsc.org
A theoretical conformational analysis of substituted piperidines, which share the six-membered nitrogen-containing ring, has shown that N-acylation can influence the ring's conformational equilibrium, sometimes favoring a twist-boat conformation over the more common chair form. rsc.org While (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol is not acylated, the fusion of the second ring and the presence of the hydroxyl group will similarly influence the conformational landscape. Density Functional Theory (DFT) calculations, often at the B3LYP/6-31G* level, can be employed to predict the relative energies of different conformers and the rotational barriers between them. mdpi.com
Table 1: Predicted Conformational Preferences of Substituted Bicyclic Systems
| Bicyclic System | Most Stable Conformation | Key Stabilizing/Destabilizing Factors | Computational Method |
| cis-Octahydropentalene | Fused Envelope/Twist | Minimized transannular strain in cis-fusion. nih.govnih.gov | ωb97xd/6-311+G(d) nih.gov |
| Substituted Cyclohexanes | Chair with equatorial substituents | Avoidance of 1,3-diaxial interactions. nih.gov | Molecular Mechanics/Ab initio |
| Substituted Piperidines | Chair or Twist-Boat | Influence of N-substituents and allylic strain. rsc.org | Quantum Mechanics (QM) |
| Octahydroisoindole (Predicted) | Fused Chair-Envelope/Twist | Minimization of transannular strain and steric hindrance of substituents. | DFT/Molecular Mechanics |
Molecular Docking and Ligand-Target Interaction Studies for Octahydroisoindole Analogs
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a specific biological target. For octahydroisoindole analogs, docking studies can elucidate the key interactions that govern their biological activity and guide the design of more potent and selective derivatives.
While specific docking studies on this compound are not extensively reported, research on related isoindole scaffolds provides valuable insights. For instance, derivatives of 1-H-isoindole-1,3(2H)-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.com Docking studies revealed that these compounds bind within the active site of AChE, with their binding affinities correlating with their inhibitory activities. mdpi.com Similarly, other isoindoline-1,3-dione derivatives have been docked into the active site of cyclooxygenase (COX) enzymes, demonstrating interactions with key residues like Arg120 and Tyr355. rsc.org
In a hypothetical docking study of a this compound derivative into a target protein, the following interactions would be crucial for binding affinity and selectivity:
Hydrogen Bonding: The hydroxyl group at C-5 and the secondary amine of the isoindole ring are potential hydrogen bond donors and acceptors. These groups can form crucial hydrogen bonds with polar residues in the active site of the target protein.
Hydrophobic Interactions: The saturated carbocyclic portion of the octahydroisoindole scaffold can engage in hydrophobic interactions with nonpolar amino acid residues.
Electrostatic Interactions: The nitrogen atom can be protonated at physiological pH, leading to favorable electrostatic interactions with negatively charged residues like aspartate or glutamate.
The stability of the ligand-protein complex is largely dependent on the formation of hydrogen bonds and hydrophobic interactions. mdpi.com The specific conformation adopted by the octahydroisoindole ring system upon binding will be critical in optimizing these interactions. biorxiv.org
Table 2: Key Interactions in Ligand-Target Binding for Isoindole Analogs
| Ligand Scaffold | Biological Target | Key Interacting Residues (Example) | Type of Interaction | Reference |
| 1-H-isoindole-1,3(2H)-dione | Acetylcholinesterase (AChE) | Not specified | Not specified | mdpi.com |
| 1-H-isoindole-1,3(2H)-dione | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Leu352, Val523 | Hydrogen bond, π-σ, π-alkyl | rsc.org |
| Indole (B1671886) derivatives | Cyclooxygenase (COX) | Tyr355, Arg120 | Hydrogen bond | nih.gov |
| N-arylisoindoline | Sodium Channel (NaV1.2) | II-S6 domain | Hydrogen bond, hydrophobic | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Octahydroisoindole Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the octahydroisoindole series, QSAR models can be invaluable for predicting the activity of untested analogs and for identifying the key physicochemical properties that drive their potency.
In a typical QSAR study of octahydroisoindole analogs, a dataset of compounds with known biological activities would be used. Various molecular descriptors would be calculated for each compound, including:
Topological descriptors: Molecular weight, connectivity indices.
Electronic descriptors: Dipole moment, partial atomic charges, HOMO and LUMO energies. nih.gov
Steric descriptors: Molar refractivity, van der Waals volume.
Hydrophobic descriptors: LogP.
Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a QSAR model that correlates these descriptors with the biological activity. southampton.ac.uk
For instance, a CoMFA study on α1A-adrenergic receptor antagonists, which include heterocyclic structures, revealed that steric and electrostatic fields contributed significantly to the model, with contributions of 46.0% and 54.0%, respectively. nih.gov This indicates the importance of both the shape and electronic properties of the ligands for their interaction with the receptor.
Table 3: Common Descriptors and Methods in QSAR Studies
| QSAR Method | Key Descriptors | Statistical Analysis | Output |
| 2D-QSAR | Topological, Electronic, Hydrophobic | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN) | Mathematical equation correlating descriptors with activity. southampton.ac.uknih.gov |
| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | Partial Least Squares (PLS) | 3D contour maps indicating favorable/unfavorable regions for steric bulk and charge. docking.orgnih.gov |
| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Partial Least Squares (PLS) | 3D contour maps for a wider range of physicochemical properties. docking.orgrsc.orgnih.gov |
De Novo Design and Virtual Screening of Novel Octahydroisoindole-Based Compounds
De novo design and virtual screening are powerful computational strategies for the discovery of novel chemical entities with desired biological activities. These methods can be effectively applied to the octahydroisoindole scaffold to generate and identify new derivatives with improved therapeutic potential.
De Novo Design: This approach involves the construction of novel molecules from scratch, either by assembling fragments or by growing a molecule within the active site of a target. For the octahydroisoindole scaffold, de novo design could be used to explore new substitution patterns or to design entirely new molecules that mimic the key pharmacophoric features of known active compounds. Fragment-based design is a common strategy where small molecular fragments that bind to adjacent sites on the target protein are identified and then linked together to create a more potent inhibitor. nih.govnih.gov
Virtual Screening: This technique involves the computational screening of large chemical libraries to identify compounds that are likely to bind to a specific biological target. nih.gov A virtual library of octahydroisoindole derivatives can be generated by enumerating various substituents at different positions of the scaffold. This library can then be docked into the active site of a target protein, and the compounds can be ranked based on their predicted binding affinities. The top-ranking compounds can then be selected for experimental testing.
A related approach is scaffold hopping , where the octahydroisoindole core is replaced by other chemical scaffolds that maintain a similar 3D arrangement of key functional groups. rsc.orgnih.gov This can lead to the discovery of novel chemotypes with improved properties, such as enhanced metabolic stability or reduced off-target effects.
A study on the design of chitinase (B1577495) B1 inhibitors utilized the octahydroisoindolone scaffold, a close analog of the octahydroisoindole system. mdpi.com The design was based on the geometry of the reaction intermediate of chitin (B13524) hydrolysis, demonstrating the power of using mechanistic information to guide the design of novel inhibitors. mdpi.com
Table 4: Computational Strategies for Novel Compound Discovery
| Strategy | Description | Application to Octahydroisoindoles |
| De Novo Design | Building novel molecules from fragments or by growing them in a target's active site. nih.govresearchgate.net | Generation of novel octahydroisoindole derivatives with optimized interactions with a specific target. |
| Virtual Screening | High-throughput docking of large chemical libraries against a target. nih.gov | Identification of promising hit compounds from a virtual library of octahydroisoindole analogs. |
| Fragment-Based Design | Identifying and linking small molecular fragments that bind to a target. nih.govnih.gov | Building potent inhibitors by linking fragments that bind to different sub-pockets of a target protein, using the octahydroisoindole as a core or a linker. |
| Scaffold Hopping | Replacing the core scaffold of a known active compound with a different chemical moiety. rsc.orgnih.gov | Discovering new chemical classes of compounds with similar activity to known octahydroisoindole-based ligands but with potentially better drug-like properties. |
Mechanistic Insights into the Biological Actions of Octahydroisoindole Derivatives
Molecular Target Identification and Validation Using Octahydroisoindole (B159102) Probes
The identification of cellular targets for biologically active small molecules is a critical step in drug discovery and chemical biology. This process often involves the use of chemical probes, which are modified versions of the parent compound designed to interact with and report on their binding partners within a cellular context. For a compound like (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol, this would involve synthesizing analogs that incorporate a reactive group or a reporter tag.
General Strategies for Target Identification:
Affinity-Based Methods: This approach utilizes probes with a high affinity for their target. The probe can be immobilized on a solid support to "pull down" its binding partners from a cell lysate.
Photo-Affinity Labeling: Probes are designed with a photo-reactive group that, upon exposure to UV light, covalently crosslinks the probe to its target protein. This allows for the capture and subsequent identification of the target.
Activity-Based Protein Profiling (ABPP): This method uses probes that react with the active site of specific enzyme families, providing information about the functional state of these enzymes in response to the compound of interest.
While these methodologies are well-established, their specific application to this compound has not been detailed in available scientific literature. Research on other heterocyclic compounds, such as isoindoline-1,3-dione derivatives, has identified enzymes like acetylcholinesterase and butyrylcholinesterase as potential targets. nih.gov However, it is crucial to note that the octahydroisoindole scaffold is structurally distinct from the isoindoline-1,3-dione core, and therefore, their biological targets are not necessarily the same.
Table 1: Methodologies for Molecular Target Identification
| Methodology | Description | Potential Application for Octahydroisoindole Probes |
| Affinity Chromatography | A modified octahydroisoindole is attached to a solid matrix. Cell lysates are passed over the matrix, and binding proteins are eluted and identified. | Isolation of proteins that physically interact with the octahydroisoindole core. |
| Photo-Affinity Labeling | An octahydroisoindole analog with a photo-reactive group is introduced to cells. UV irradiation covalently links the probe to its target for later identification. | Capturing transient or low-affinity interactions within a live cell environment. |
| Activity-Based Protein Profiling (ABPP) | An octahydroisoindole probe with a reactive "warhead" targets the active sites of specific enzyme classes. | To determine if the compound acts as an inhibitor or modulator of enzymatic activity. |
Elucidation of Cellular Pathways and Signaling Cascades Modulated by Octahydroisoindoles
Once a molecular target is identified, the subsequent step is to understand how the interaction between the compound and its target affects cellular functions. This involves mapping the downstream signaling pathways and cascades that are modulated.
For related heterocyclic compounds like indole (B1671886) derivatives, a wide range of cellular pathways have been shown to be affected, including those involved in inflammation (NF-κB, COX-2), cell proliferation, and survival (MAPK, PI3K/Akt). nih.gov For instance, certain indole derivatives have been investigated for their potential to inhibit enzymes like xanthine (B1682287) oxidase, which is involved in uric acid production. nih.gov
Given the lack of specific data for this compound, any discussion of its impact on cellular pathways remains speculative. Future research would need to employ techniques such as:
Transcriptomics (RNA-Seq): To measure changes in gene expression across the genome in response to treatment with the compound.
Proteomics: To analyze changes in protein expression and post-translational modifications (e.g., phosphorylation) to identify affected signaling nodes.
Metabolomics: To assess how the compound alters the metabolic profile of the cell.
Table 2: Potential Cellular Pathways for Investigation
| Pathway | Biological Function | Rationale for Investigation |
| Neurotransmitter Signaling | Regulation of neuronal activity. | The structural similarity of the octahydroisoindole core to some neurotransmitters suggests potential interactions with receptors or transporters in the central nervous system. |
| Inflammatory Pathways | Response to cellular stress and pathogens. | Many small molecule drugs modulate inflammatory signaling; this would be a standard pathway to investigate for any new bioactive compound. |
| Cell Cycle and Apoptosis | Control of cell division and programmed cell death. | To determine if the compound has cytotoxic or cytostatic effects relevant to cancer research. |
Investigation of Resistance Mechanisms and Strategies for Overcoming Challenges in Target Engagement
A significant hurdle in the development of therapeutic agents is the emergence of resistance, where the biological system no longer responds to the compound. Mechanisms of resistance can include:
Target Modification: Mutations in the target protein that prevent the compound from binding effectively.
Increased Drug Efflux: Upregulation of transporter proteins that pump the compound out of the cell.
Metabolic Degradation: Increased activity of enzymes that metabolize and inactivate the compound.
Pathway Redundancy: Activation of alternative signaling pathways that bypass the inhibited target.
Strategies to overcome these challenges are multifaceted and often depend on the specific mechanism of resistance. These can include the development of next-generation compounds that can bind to the mutated target, the co-administration of inhibitors for efflux pumps, or combination therapies that target multiple nodes in a signaling network.
As there is no information on the molecular targets or biological effects of this compound, there is likewise no data on mechanisms of resistance to this specific compound.
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Octahydroisoindole (B159102) Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of octahydroisoindole-based compounds. nih.govnih.gov These computational technologies offer the ability to rapidly analyze vast chemical spaces and predict the biological activities of novel molecules, thereby accelerating the drug discovery pipeline. nih.govresearchgate.net
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can develop sophisticated QSAR models that correlate the structural features of octahydroisoindole derivatives with their biological activities. youtube.comresearchgate.net By training on existing datasets, these models can predict the efficacy of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. youtube.com This process involves calculating molecular descriptors that capture the physicochemical properties of the molecules and using them as input for the ML model. youtube.com
Virtual Screening and Docking Enhancement: AI can significantly enhance high-throughput virtual screening of large compound libraries to identify potential hits that bind to specific therapeutic targets. nih.gov ML models, trained on data from experimental screens, can improve the accuracy of docking scores, leading to a higher success rate in identifying active compounds. nih.govresearchgate.net
De Novo Drug Design: Generative AI models represent a groundbreaking approach for designing entirely new octahydroisoindole derivatives. nih.gov These models can learn the underlying rules of molecular design from known active molecules and generate novel structures with desired properties, such as high potency and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This moves beyond screening existing libraries to creating bespoke molecules optimized for a specific biological target.
Table 1: Application of AI/ML Models in Drug Discovery
| AI/ML Technique | Application in Octahydroisoindole Research | Potential Outcome |
|---|---|---|
| Random Forest (RF) | Building QSAR models to predict biological activity. researchgate.net | Prioritization of synthetic targets with high predicted potency. |
| Support Vector Machines (SVM) | Classifying compounds as active or inactive against a target; predicting protein-protein interaction interfaces. nih.gov | Efficient identification of hits from virtual screening campaigns. |
| Deep Neural Networks (DNN) | De novo design of novel scaffolds; predicting complex biological properties and toxicity. nih.govresearchgate.net | Generation of novel, patentable octahydroisoindole derivatives with optimized properties. |
Development of Novel Synthetic Methodologies for Enhanced Structural Complexity and Diversity
The biological activity of octahydroisoindole derivatives is intrinsically linked to their three-dimensional structure. Therefore, the development of new synthetic methods that provide precise control over stereochemistry and allow for the introduction of diverse functional groups is a critical area of ongoing research. researchgate.net While isoindoles can be unstable, recent advances have provided better synthetic routes. nih.gov
Future research in this area will likely focus on:
Asymmetric Catalysis: The development of novel catalysts for the stereoselective synthesis of specific octahydroisoindole enantiomers is paramount. This will enable the production of chirally pure compounds, which is often essential for therapeutic efficacy and safety.
Cascade Reactions: Multi-component and cascade reactions offer an efficient pathway to build molecular complexity in a single step. acs.org A recently developed rhodium-catalyzed cascade reaction, for instance, enables the trifunctionalization of a nitrile moiety to construct the 1H-isoindole core, generating four new cycles and five new bonds in one operation. acs.org
Novel Building Blocks: The use of versatile building blocks, such as 3-monohalooxindoles, provides a platform for constructing a wide array of 3,3-disubstituted and spirooxindole derivatives. nih.gov New methods for synthesizing these intermediates under mild conditions from readily available materials will facilitate the exploration of greater structural diversity. nih.govresearchgate.net
Flow Chemistry and Automation: The application of continuous flow chemistry and automated synthesis platforms can accelerate the production and purification of octahydroisoindole libraries. This high-throughput synthesis capability is crucial for generating the large datasets needed for AI/ML model training and for rapidly exploring structure-activity relationships.
Table 2: Emerging Synthetic Strategies for Isoindole-Related Scaffolds
| Synthetic Methodology | Description | Significance for Octahydroisoindoles |
|---|---|---|
| Rhodium-Catalyzed Cascade | A process that constructs the 1H-isoindole motif through the trifunctionalization of a nitrile, significantly increasing molecular complexity in one step. acs.org | Allows for the rapid assembly of complex polycyclic systems based on the isoindole core. |
| Intermolecular OH Transfer | A rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones and diazo compounds to create isoindolinone derivatives with continuous quaternary carbons. rsc.org | Enables the synthesis of sterically hindered and structurally unique derivatives with potential bioactivity. rsc.org |
These advancements will empower chemists to create next-generation octahydroisoindole derivatives with fine-tuned properties and enhanced structural complexity, leading to compounds with improved biological profiles.
Expansion of Octahydroisoindole Research into Underexplored Therapeutic Areas
While indole (B1671886) and its derivatives have been investigated for a range of conditions including cancer and inflammatory diseases, the full therapeutic potential of the saturated octahydroisoindole core remains largely untapped. mdpi.com Future research is expected to push the boundaries of their application into new and underexplored disease areas.
Promising avenues for exploration include:
Neurodegenerative Diseases: Given the prevalence of the indole nucleus in essential biomolecules like serotonin (B10506) and melatonin (B1676174), which are crucial for neurological function, exploring octahydroisoindole derivatives for diseases like Alzheimer's and Parkinson's is a logical next step. mdpi.com Their rigid, three-dimensional structure could be optimized to interact with targets within the central nervous system.
Metabolic Disorders: The diverse biological activities of indole derivatives suggest that the octahydroisoindole scaffold could be a valuable starting point for developing modulators of metabolic pathways implicated in diseases such as diabetes and obesity. mdpi.com
Osteoarthritis: Osteoarthritis is a major cause of disability with a need for new disease-modifying drugs. nih.govnih.gov Research into emerging therapeutic targets for osteoarthritis, such as pathways involved in inflammation, autophagy, and growth factor signaling, presents an opportunity to screen octahydroisoindole libraries for novel inhibitors. nih.govresearchgate.net The identification of neo-vessels as a therapeutic target in osteoarthritis could also be an area where new small molecules are needed. mdpi.com
Table 3: Potential Underexplored Therapeutic Areas and Targets
| Therapeutic Area | Potential Molecular Targets | Rationale for Octahydroisoindole Exploration |
|---|---|---|
| Osteoarthritis | Inflammatory interleukins, PI3/AKT/mTOR pathway, TGF-β signaling. nih.govnih.gov | The need for novel, small-molecule disease-modifying osteoarthritis drugs (DMOADs) creates an opportunity for new scaffolds. nih.gov |
| Neurodegenerative Diseases | Targets related to serotonin and melatonin pathways, protein aggregation. mdpi.com | The indole core is a known neuroactive pharmacophore; the saturated scaffold offers different spatial arrangements for target binding. |
Collaborative Research Initiatives and Open Science Approaches in Octahydroisoindole Chemistry
The complexity of modern drug discovery necessitates a move away from siloed research efforts towards more collaborative and open models. Advancing the field of octahydroisoindole chemistry will increasingly depend on shared knowledge, data, and resources. rti.org
Key trends shaping this collaborative future include:
Open Science Platforms: Initiatives that promote open access to publications and research data are becoming more common. scienceeurope.org For octahydroisoindole research, this means sharing raw experimental data, synthetic protocols, and screening results in public repositories. This transparency enhances the reproducibility of research and allows different groups to build upon each other's work. rti.org
Public-Private Partnerships: Collaborations between academic institutions, government labs (like those supported by NASA and the Spanish National Research Council), and pharmaceutical companies can bridge the gap between basic research and clinical development. rti.orgscienceeurope.org These partnerships can provide the funding and expertise needed to advance promising octahydroisoindole compounds through the costly stages of preclinical and clinical trials.
Data Sharing Consortia: The development of effective AI/ML models is contingent on large, high-quality datasets. researchgate.net Consortia where multiple research groups pool their data on octahydroisoindole derivatives can create more powerful and predictive models than any single group could develop alone. The Pistoia Alliance is one example of an organization fostering such collaboration in the life sciences. slideshare.net
Adoption of Standards: The use of community-agreed standards for data formatting and reporting, such as obtaining a persistent digital identifier like an ORCID iD, is crucial for making data Findable, Accessible, Interoperable, and Reusable (FAIR). rti.org This facilitates the integration of datasets from different sources for large-scale analysis.
By embracing these collaborative and open principles, the scientific community can accelerate the pace of discovery and translation in the field of octahydroisoindole chemistry, ultimately bringing new and effective medicines to patients faster.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
